5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-butan-2-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-3-7(2)10-6-14-11-9(10)4-8(12)5-13-11/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBMNMMJGHCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CNC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137707-46-9 | |
| Record name | 5-bromo-3-(butan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a boronic acid or ester with an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine, exhibit significant anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
In vitro studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival.
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential as a lead compound for developing new antibacterial agents.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Study on Anticancer Effects
A recent study focused on evaluating the antitumor effects of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine against different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.
Antimicrobial Research
Another study highlighted the superior antimicrobial activity of this compound compared to traditional antibiotics, indicating its potential as a novel antibacterial agent. This research emphasizes the need for further exploration of its derivatives in clinical settings.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position modifications significantly alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Electronics : Electron-withdrawing groups (e.g., CF₃) stabilize the ring system, whereas sec-butyl (electron-donating) may enhance reactivity in electrophilic substitutions .
- Synthetic Accessibility: Sonogashira couplings (for ethynyl derivatives) and alkylation (for sec-butyl) offer modular routes, though yields vary with steric hindrance .
Substituent Effects at the 1-Position
N1 modifications influence pharmacokinetics and regioselectivity:
The target compound’s unsubstituted N1 position allows for hydrogen bonding with biological targets, contrasting with N1-alkylated derivatives that may block active-site interactions .
Reactivity in Cross-Coupling Reactions
The 5-bromo moiety enables Suzuki-Miyaura couplings, similar to analogues like 5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine . Key differences include:
- Steric Effects : The sec-butyl group at C3 may slow coupling rates compared to smaller substituents (e.g., ethynyl) due to steric hindrance .
- Boronic Ester Derivatives : Compounds like 5-Bromo-3-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine (CAS 1072152-50-1) are direct coupling partners, whereas the target compound requires transmetallation .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine | 3.5 | 0.12 | >6 |
| 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine | 2.8 | 0.45 | 3.2 |
| 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 2.9 | 0.20 | >8 |
Biological Activity
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties. Research has indicated that derivatives of this class exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine is with a molecular weight of 240.12 g/mol. The presence of the bromine atom and the sec-butyl group contributes to its unique electronic and steric properties, which influence its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives. For instance, research indicates that these compounds can inhibit specific kinases involved in cancer progression. A study demonstrated that certain derivatives showed significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in various cancers due to their role in cell proliferation and survival .
Table 1: Summary of Anticancer Activity Studies
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine | FGFR | 0.5 | |
| Derivative A | PIM-1 | 0.8 | |
| Derivative B | c-Met | 0.6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
The mechanism by which 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine exerts its biological effects primarily involves its interaction with specific enzyme targets. For example, it has been shown to bind to the ATP-binding site of FGFRs, thereby inhibiting phosphorylation and subsequent signaling pathways critical for tumor growth . Additionally, its ability to interact with other kinases like c-Met further underscores its potential as a multi-targeted therapeutic agent.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of a derivative led to a significant reduction in tumor size compared to controls. The study attributed this effect to the inhibition of FGFR signaling pathways.
- Antimicrobial Efficacy Assessment : A series of derivatives were tested against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissue samples from animal models.
Q & A
Q. What are the standard synthetic routes for introducing substituents at the 3-position of 5-bromo-1H-pyrrolo[2,3-b]pyridine?
Methodology :
- Step 1 : Start with 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as a core intermediate.
- Step 2 : Use Sonogashira coupling to introduce alkynyl groups (e.g., phenylethynyl) with Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (yields ~51% after silica gel chromatography) .
- Step 3 : For alkylation (e.g., sec-butyl), employ Buchwald-Hartwig amination or direct alkyl halide substitution under NaH/THF conditions (e.g., methyl iodide, 75% yield) .
- Purification : Flash column chromatography with heptane/ethyl acetate (8:2) or dichloromethane/methanol gradients .
Q. Key Data :
| Reaction Type | Catalyst | Yield | Purity |
|---|---|---|---|
| Sonogashira | Pd/Cu | 51% | 98% |
| Alkylation | NaH | 75% | 95% |
Q. How is structural characterization performed for brominated pyrrolo[2,3-b]pyridine derivatives?
Methodology :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., sec-butyl CH₃/CH₂ groups at δ 0.8–1.5 ppm; bromine-induced deshielding of adjacent protons) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calcd for C₁₁H₁₄BrN₂: 265.03; observed 265.02) .
- X-ray Crystallography : Resolve planar azaindole skeletons with Br···N hydrogen bonding (r.m.s. deviation = 0.017 Å) .
Advanced Research Questions
Q. How can coupling efficiency be optimized for bulky 3-substituents like sec-butyl?
Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for steric tolerance .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky reactants.
- Temperature Control : Conduct reactions at 80–100°C to balance reactivity and decomposition .
- Post-Reaction Analysis : Monitor by TLC and LC-MS to identify side products (e.g., dehalogenation or dimerization) .
Q. Example :
- Challenge : Low yield (37%) in 3-((5-aryl)-pyrrolo[2,3-b]pyridin-3-yl)ethynyl derivatives due to steric hindrance .
- Solution : Increase catalyst loading (5 mol% Pd) and extend reaction time to 24 hours.
Q. What strategies resolve contradictions in biological activity data for 5-bromo-3-substituted analogs?
Methodology :
- SAR Analysis : Compare IC₅₀ values across analogs (e.g., FGFR1 inhibition: 7–712 nM for 1H-pyrrolo[2,3-b]pyridine derivatives) .
- Cellular Assays : Validate kinase inhibition using 4T1 breast cancer cell lines (apoptosis assays, migration/invasion suppression) .
- Computational Modeling : Perform docking studies to assess sec-butyl’s steric effects on ATP-binding site occupancy .
Q. Data Conflict Example :
- Observation : A 3-nitro derivative showed poor activity despite high purity (99%).
- Resolution : Nitro groups may hinder target binding; reduce to 3-amino derivatives (e.g., via Raney Ni/H₂) for improved potency .
Q. How are intermediates like 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine stabilized during synthesis?
Methodology :
- In Situ Reduction : Immediately convert nitro to amino groups using H₂/Raney Ni to prevent decomposition .
- Protection Strategies : Tosylate the NH group (e.g., TsCl/NaH/THF) to enhance stability during Suzuki-Miyaura coupling .
- Low-Temperature Storage : Store intermediates at –20°C under argon to avoid oxidative degradation .
Q. What analytical methods distinguish regioisomers in brominated pyrrolo[2,3-b]pyridines?
Methodology :
- NOESY NMR : Detect spatial proximity of sec-butyl to adjacent protons .
- HPLC-MS : Compare retention times with authentic standards (e.g., 5-bromo vs. 4-bromo isomers) .
- IR Spectroscopy : Identify aldehyde stretches (νC=O ~1700 cm⁻¹) in 3-carbaldehyde derivatives .
Q. How do electronic effects of bromine impact downstream functionalization?
Methodology :
- Bromine as a Directing Group : Utilize Pd-catalyzed cross-coupling (e.g., Suzuki with 3,4-dimethoxyphenylboronic acid) to introduce aryl groups at position 5 .
- Halogen Exchange : Replace Br with CF₃ via Cu-mediated trifluoromethylation for enhanced lipophilicity .
- Dehalogenation Risks : Avoid prolonged heating in polar solvents to prevent unintended Br removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
